An In-depth Technical Guide to 3-Bromo-N,N-dimethylpropan-1-amine: Synthesis and Properties
An In-depth Technical Guide to 3-Bromo-N,N-dimethylpropan-1-amine: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-N,N-dimethylpropan-1-amine, a key intermediate in the synthesis of a variety of pharmaceutical compounds. The document details its chemical and physical properties, provides a step-by-step synthesis protocol, and explores its applications in drug development, particularly in the synthesis of antipsychotic and antidepressant medications.
Chemical and Physical Properties
3-Bromo-N,N-dimethylpropan-1-amine, also known as (3-bromopropyl)dimethylamine, is a tertiary amine and a halogenated hydrocarbon. It is commonly used in its hydrobromide salt form for better stability and handling. The key properties of both the free base and its hydrobromide salt are summarized in the table below.
| Property | Value (Free Base) | Value (Hydrobromide Salt) |
| Molecular Formula | C₅H₁₂BrN | C₅H₁₃Br₂N |
| Molecular Weight | 166.06 g/mol [1] | 246.97 g/mol [2] |
| CAS Number | 53929-74-1[1] | 5845-30-7[3] |
| Appearance | Colorless liquid | Solid |
| Boiling Point | 130-135 °C | Not applicable |
| Melting Point | Not available | 107-109 °C |
| Solubility | Soluble in organic solvents, insoluble in water. | Data not available |
| pKa | 9.14 ± 0.28 (Predicted) | Not applicable |
Synthesis of 3-Bromo-N,N-dimethylpropan-1-amine
The most common laboratory synthesis of 3-Bromo-N,N-dimethylpropan-1-amine involves the bromination of 3-(dimethylamino)-1-propanol. This can be achieved using various brominating agents, such as hydrobromic acid or phosphorus tribromide.
Experimental Protocol: Bromination using Hydrobromic Acid
This protocol is adapted from analogous procedures for the conversion of alcohols to alkyl bromides.
Materials:
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3-(Dimethylamino)-1-propanol
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Concentrated Hydrobromic Acid (48%)
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Concentrated Sulfuric Acid
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Sodium Bicarbonate (saturated solution)
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Anhydrous Magnesium Sulfate
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Diethyl Ether
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Distillation apparatus
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1 mole of 3-(dimethylamino)-1-propanol.
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Addition of Reagents: Slowly add 1.2 moles of 48% hydrobromic acid to the flask while cooling in an ice bath to manage the exothermic reaction. After the initial addition, cautiously add 0.3 moles of concentrated sulfuric acid dropwise.
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Reflux: Heat the mixture to reflux and maintain it for 3-4 hours to ensure the reaction goes to completion.
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Work-up:
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Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
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Wash the mixture with water to remove any remaining acid and water-soluble impurities.
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Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
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Separate the organic layer.
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Extraction and Drying:
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Extract the aqueous layer with diethyl ether to recover any dissolved product.
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Combine all organic layers and dry over anhydrous magnesium sulfate.
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Purification:
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Filter to remove the drying agent.
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Remove the solvent by rotary evaporation.
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Purify the crude 3-Bromo-N,N-dimethylpropan-1-amine by vacuum distillation.
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Synthesis Workflow Diagram
Caption: Synthesis workflow for 3-Bromo-N,N-dimethylpropan-1-amine.
Applications in Drug Development
3-Bromo-N,N-dimethylpropan-1-amine serves as a critical building block for introducing the dimethylaminopropyl side chain into various drug molecules. This moiety is a common feature in many centrally acting pharmaceuticals, particularly tricyclic antidepressants and phenothiazine antipsychotics. The tertiary amine is often crucial for the drug's interaction with its biological target and for its pharmacokinetic properties.
Synthesis of Chlorpromazine (an Antipsychotic)
Chlorpromazine, a first-generation antipsychotic, is synthesized by the alkylation of 2-chlorophenothiazine with a side chain, for which 3-chloro-N,N-dimethylpropan-1-amine is often used.[4] 3-Bromo-N,N-dimethylpropan-1-amine can be used as a more reactive alternative in this condensation reaction.[5]
Reaction Scheme:
2-chlorophenothiazine reacts with 3-Bromo-N,N-dimethylpropan-1-amine in the presence of a strong base, such as sodium amide or sodium hydroxide with a phase transfer catalyst, to yield chlorpromazine.[4]
Synthesis of Imipramine (an Antidepressant)
Imipramine, a tricyclic antidepressant, is synthesized by the alkylation of 10,11-dihydro-5H-dibenz[b,f]azepine (iminodibenzyl) with 3-(dimethylamino)propyl chloride.[6] Again, the bromo-analogue can be employed for this alkylation step.
Reaction Scheme:
The nitrogen atom of the iminodibenzyl ring acts as a nucleophile, attacking the electrophilic carbon of 3-Bromo-N,N-dimethylpropan-1-amine, leading to the formation of imipramine. This reaction is typically carried out in the presence of a base like sodium amide.
Logical Workflow in Drug Synthesis
Caption: Role of the intermediate in drug synthesis.
Safety and Handling
3-Bromo-N,N-dimethylpropan-1-amine and its hydrobromide salt should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound is a potential irritant and may be harmful if ingested or inhaled. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
3-Bromo-N,N-dimethylpropan-1-amine is a valuable and versatile intermediate in medicinal chemistry and drug development. Its synthesis from readily available starting materials is straightforward, and its reactivity makes it an excellent choice for introducing the dimethylaminopropyl side chain, a key pharmacophore in many centrally acting drugs. A thorough understanding of its properties and synthesis is essential for researchers and scientists working in the field of pharmaceutical development.
References
- 1. 3-Bromo-N,N-dimethylpropan-1-amine | C5H12BrN | CID 12440775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide [oakwoodchemical.com]
- 3. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102617509B - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]
- 5. veeprho.com [veeprho.com]
- 6. IMIPRAMINE synthesis - chemicalbook [chemicalbook.com]
